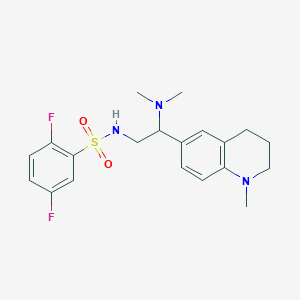

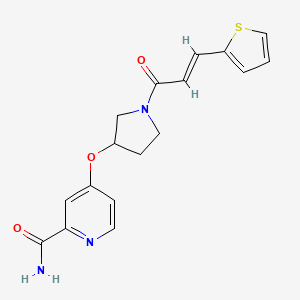

![molecular formula C11H16N2OS B2676756 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one CAS No. 685107-45-3](/img/structure/B2676756.png)

1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” is a chemical compound with the molecular formula C11H16N2OS . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2OS/c1-9(14)10-3-4-11(15-10)13-7-5-12(2)6-8-13/h3-4H,5-8H2,1-2H3 . This indicates that the compound has a thiophene ring attached to a piperazine ring via an ethanone linker .Physical And Chemical Properties Analysis

The molecular weight of “1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” is 224.32 . Unfortunately, specific information about its physical properties such as boiling point or solubility is not available .Scientific Research Applications

Antiproliferative Activities

This compound has been used in the synthesis of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles, which have been evaluated for their in vitro antiproliferative activities against the human leukemia cell line HL-60 . These compounds exhibited potent antiproliferative activities against this cell line .

Apoptosis Induction

The same series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were also evaluated for their ability to induce apoptosis in the human leukemia cell line HL-60 . The quantitative analysis of apoptosis by flow cytometry demonstrated that the percentages of apoptotic HL-60 cells treated with these compounds were significantly higher than in the control .

Intermediate in Pharmaceutical Synthesis

“1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” has been used as an intermediate in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .

Antibacterial Activity

Some derivatives of this compound have shown antibacterial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Synthesis of IRAK4 Inhibitor

This compound has been used in the design and synthesis of a new carbon-11-labeled IRAK4 amidopyrazole inhibitor .

Synthesis of Anticancer Agents

The compound has been used in the synthesis of potential chemotherapeutic agents for anticancer therapy .

Future Directions

The future directions for research on “1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” could involve exploring its potential biological activities, given its structural similarity to phenylpiperazines, which are known to exhibit a wide range of biological activities . Additionally, further studies could focus on its synthesis and the development of novel synthetic routes.

properties

IUPAC Name |

1-[5-(4-methylpiperazin-1-yl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-9(14)10-3-4-11(15-10)13-7-5-12(2)6-8-13/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQHZDIATBOGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)

![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2676688.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676690.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2676691.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2676693.png)